Acalabrutinib (CAS 1420477-60-6) is a second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK). It features a reactive butynamide group that forms a covalent bond with the Cys481 residue in the BTK active site. For procurement professionals and lead scientists, Acalabrutinib serves as a high-fidelity benchmark compound. Compared to first-generation BTK inhibitors, it offers a quantitatively distinct selectivity profile, minimizing off-target interactions with other TEC-family kinases and the epidermal growth factor receptor (EGFR). This makes it a critical material for precise in vitro signaling assays, immuno-oncology co-culture models, and formulation studies requiring strict target isolation without confounding off-target toxicities [1].
Generic substitution of Acalabrutinib with the first-generation benchmark, Ibrutinib, fundamentally alters assay specificity and in vivo model integrity. While both compounds covalently bind BTK at Cys481, Ibrutinib broadly inhibits multiple other kinases containing homologous cysteine residues, including EGFR, ITK, and TEC. Using Ibrutinib in complex cellular models confounds BTK-specific B-cell inhibition with ITK-mediated T-cell suppression and EGFR-linked epithelial toxicities. Furthermore, Acalabrutinib's distinct physicochemical properties—specifically its pH-dependent solubility—require specialized formulation strategies (such as maleate salt conversion) that cannot be modeled using Ibrutinib or Zanubrutinib. Selecting Acalabrutinib is therefore necessary when absolute pathway isolation and specific pharmacokinetic profiling are required [1].
Acalabrutinib demonstrates measurable selectivity against the Epidermal Growth Factor Receptor (EGFR) compared to Ibrutinib. In biochemical kinase assays, Acalabrutinib exhibits an IC50 greater than 1000 nM for EGFR, whereas Ibrutinib inhibits EGFR with an IC50 of approximately 5.3 to 10 nM. This >100-fold difference ensures that Acalabrutinib avoids the epithelial toxicities associated with first-generation inhibitors [1].
| Evidence Dimension | EGFR Inhibition (IC50) |
| Target Compound Data | Acalabrutinib: >1000 nM |
| Comparator Or Baseline | Ibrutinib: <10 nM |
| Quantified Difference | >100-fold higher selectivity for Acalabrutinib |
| Conditions | In vitro biochemical kinase inhibition assay |
Crucial for researchers conducting co-culture or epithelial-inclusive assays where off-target EGFR inhibition would confound BTK-specific signaling data.
Unlike Ibrutinib, which irreversibly inhibits Interleukin-2-inducible T-cell kinase (ITK) with an IC50 of 10.7 nM, Acalabrutinib shows no significant inhibition of ITK (IC50 > 1000 nM). This lack of ITK cross-reactivity prevents the unintended suppression of T-cell receptor (TCR)-mediated activation and interleukin-2 expression, which is disrupted by Ibrutinib [1].
| Evidence Dimension | ITK Inhibition (IC50) |
| Target Compound Data | Acalabrutinib: >1000 nM |
| Comparator Or Baseline | Ibrutinib: 10.7 nM |
| Quantified Difference | >100-fold reduction in ITK inhibition |
| Conditions | Biochemical kinase assay and TCR-mediated Jurkat T-cell activation models |
Essential for immuno-oncology procurement, as Acalabrutinib allows the study of BTK inhibition in B-cells without suppressing the adjacent T-cell immune response.
Acalabrutinib free base is a BCS Class II compound with highly pH-dependent solubility; co-administration with a proton-pump inhibitor (PPI) like omeprazole decreases its AUC by 43%. Procuring the Acalabrutinib maleate salt formulation provides pH-independent release. In comparative pharmacokinetic studies, the maleate tablet maintained an AUCinf of 694.1 ng·h/mL even in the presence of PPIs, overcoming the absorption bottleneck of the free base capsule[1].
| Evidence Dimension | Pharmacokinetic Exposure (AUC) with Acid-Reducing Agents |
| Target Compound Data | Acalabrutinib Maleate Tablet: Full exposure maintained (AUCinf ~694.1 ng·h/mL with PPI) |
| Comparator Or Baseline | Acalabrutinib Free Base Capsule: 43% reduction in AUC with PPI |
| Quantified Difference | Complete restoration of bioavailability using the maleate salt form |
| Conditions | In vivo pharmacokinetic evaluation with co-administered proton-pump inhibitors |
Directs formulation scientists and in vivo researchers to procure the maleate salt rather than the free base when designing oral dosing regimens that involve varying gastric pH.
Because Acalabrutinib exhibits >100-fold higher selectivity for BTK over EGFR and ITK compared to Ibrutinib, it is an essential reagent for isolating BCR signaling pathways in complex cellular environments. It ensures that observed phenotypic changes are strictly BTK-mediated, avoiding the confounding off-target kinase suppression inherent to first-generation inhibitors [1].
In studies involving both B-cells and T-cells, Acalabrutinib is required over Ibrutinib to maintain T-cell viability and function. Its lack of ITK inhibition preserves T-cell receptor activation, making it a highly suitable BTK inhibitor for evaluating synergistic effects with T-cell-engaging therapies or checkpoint inhibitors [2].
Acalabrutinib serves as a benchmark for overcoming pH-dependent solubility in BCS Class II drugs. Procuring the maleate salt variant allows formulation scientists to model pH-independent drug release and bypass the 43% bioavailability drop seen with the free base when co-administered with acid-reducing agents [3].
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